4-Chloro-6-iodo-8-(trifluoromethyl)quinoline
Description
4-Chloro-6-iodo-8-(trifluoromethyl)quinoline is a halogenated quinoline derivative featuring a trifluoromethyl (-CF₃) group at position 8, chlorine at position 4, and iodine at position 4. Quinolines with halogen and -CF₃ substituents are often explored for their electronic properties, biological activity, and utility in drug discovery .
Properties
IUPAC Name |
4-chloro-6-iodo-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3IN/c11-8-1-2-16-9-6(8)3-5(15)4-7(9)10(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGPPQBZLULMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241805 | |
| Record name | Quinoline, 4-chloro-6-iodo-8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616500-67-4 | |
| Record name | Quinoline, 4-chloro-6-iodo-8-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616500-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-chloro-6-iodo-8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of Quinoline Derivatives
A traditional approach involves the selective halogenation of pre-formed quinoline cores. Starting from commercially available quinoline or substituted derivatives, halogenation is achieved via electrophilic substitution reactions:
- Reagents: Iodinating agents such as iodine monochloride (ICl) or iodine pentoxide (I₂O₅) in the presence of catalysts like iron(III) chloride (FeCl₃).
- Conditions: Typically performed under reflux in inert solvents such as acetic acid or chlorinated solvents.
- Outcome: Selective substitution at the 6-position with iodine, followed by chlorination at the 4-position.
This method is straightforward but often suffers from regioselectivity challenges and over-halogenation, requiring careful control of reaction conditions.
Directed Metallation and Halogenation
Another classical method employs directed ortho-lithiation:
- Procedure: Lithiation of quinoline derivatives using n-butyllithium (n-BuLi) at low temperatures, followed by quenching with iodine or chlorine sources.
- Advantages: High regioselectivity, allowing precise placement of halogens.
- Limitations: Harsh reaction conditions and sensitivity to moisture.
Modern Synthetic Strategies
Multi-step Synthesis via Functional Group Interconversions
A more controlled approach involves constructing the quinoline ring with desired substituents through multi-step sequences:
- Step 1: Synthesis of the quinoline core via Skraup or Friedländer reactions.
- Step 2: Selective halogenation at specific positions using halogenating reagents under controlled conditions.
- Step 3: Introduction of the trifluoromethyl group at the 8-position via electrophilic trifluoromethylation, often employing reagents such as Togni’s reagent or trifluoromethyl sulfonates.
This route allows precise functionalization but is labor-intensive and less suitable for large-scale production.
Recent Advances: One-Pot and Alternative Methods
One-Pot Multi-Component Reactions
Recent studies have demonstrated efficient one-pot syntheses for iodo-quinoline derivatives, notably:
- Method: A three-component reaction involving iodo-aniline, aldehydes, and pyruvic acid catalyzed by trifluoroacetic acid (TFA) under acidic conditions.
- Reaction Conditions: Mild reflux in ethanol or acetic acid, with high yields and simplified purification.
- Advantages: Rapid synthesis, cost-effectiveness, and high selectivity.
This method was detailed in a recent publication where a library of iodo-quinoline derivatives was synthesized and characterized, showing promising antimicrobial activity. The process leverages electronic effects of substituents on aldehyde components to steer the reaction pathway toward the desired quinoline derivatives.
Catalytic and Microwave-Assisted Techniques
Innovative approaches include:
- Metal-catalyzed hetero-annulation: Using transition metals such as copper or palladium to facilitate ring closure.
- Microwave-assisted synthesis: Accelerating reaction times and improving yields.
Data Summary and Comparative Analysis
| Methodology | Starting Materials | Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation of quinoline | Quinoline derivatives | ICl, I₂O₅, FeCl₃, reflux | Regioselectivity | Over-halogenation, harsh conditions |
| Directed metallation | Quinoline derivatives | n-BuLi, halogen source | High regioselectivity | Sensitive to moisture, complex setup |
| Multi-step synthesis | Quinoline precursors | Classical reactions (Skraup, Friedländer) | Precise functionalization | Multi-step, low scalability |
| One-pot multi-component | Iodo-aniline, aldehydes, pyruvic acid | TFA, reflux, ethanol/acetic acid | Fast, high yield, scalable | Electronic effects influence outcomes |
Research Findings and Observations
Recent experimental data indicate that the one-pot three-component synthesis using trifluoroacetic acid as catalyst offers a versatile and efficient route for preparing 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline . The electronic nature of aldehyde components significantly influences the reaction pathway, favoring the formation of quinoline derivatives when electron-withdrawing groups are present at specific positions, as detailed in the comprehensive product table and spectral analyses.
Spectroscopic characterization (NMR, IR, MS, X-ray diffraction) confirms the structural integrity of synthesized compounds, aligning with the proposed reaction mechanisms. The approach's adaptability to various aldehyde derivatives underscores its potential for generating diverse quinoline analogs with tailored biological activities.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOMe can yield methoxy-substituted quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline showed efficacy against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was recorded at 32 µg/mL, compared to a standard antibiotic at 16 µg/mL .
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Control (Standard Antibiotic) | E. coli, S. aureus | 16 µg/mL |
Anticancer Properties
Quinoline derivatives have been explored for their anticancer potential. The compound has been implicated in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest. Specific studies have highlighted its role in targeting cancer cells resistant to conventional therapies.
Antimalarial Activity
Historically, quinoline compounds have been significant in treating malaria. Recent research suggests that this compound may enhance efficacy against resistant strains of Plasmodium falciparum, the parasite responsible for malaria.
Synthetic Utility
This compound serves as an important building block in organic synthesis. It is utilized in the preparation of various intermediates for pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound for drug development.
Synthesis Methods
The synthesis of this compound can be achieved through multiple routes, including:
- Skraup Synthesis : Involves the condensation of aniline derivatives with glycerol and sulfuric acid.
- Substitution Reactions : The introduction of chloro and trifluoromethyl groups can be accomplished through electrophilic aromatic substitution techniques.
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound:
- Antimicrobial Study : A recent publication demonstrated its effectiveness against antibiotic-resistant strains, providing insights into structural modifications that enhance activity .
- Cancer Research : Investigations into its mechanism of action revealed potential pathways involved in apoptosis and cell cycle regulation in various cancer cell lines .
- Malaria Treatment : Studies focusing on its efficacy against resistant Plasmodium strains suggest a promising role in future antimalarial therapies .
Mechanism of Action
The mechanism of action of 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Quinoline Derivatives
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) Group: The -CF₃ group is strongly electron-withdrawing, increasing quinoline’s electrophilicity. In 4-methyl-8-pentafluorosulfanyl-2-CF₃-quinoline, -CF₃ reduces electron density at the nitrogen compared to SF₅ analogs, altering reactivity .
- Halogen Substituents: Iodo (position 6) and chloro (position 4) in the target compound may enhance steric bulk and influence π-π stacking in biological targets. Bromo analogs (e.g., 2-Bromo-8-iodo-4-CF₃-quinoline) show similar steric effects but differ in polarizability .
Biological Activity
4-Chloro-6-iodo-8-(trifluoromethyl)quinoline is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by a quinoline backbone, which consists of a fused benzene and pyridine ring, along with significant substituents: a chlorine atom at the 4-position, an iodine atom at the 6-position, and a trifluoromethyl group at the 8-position. These modifications enhance its lipophilicity and membrane permeability, making it an intriguing candidate for various pharmacological applications.
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or pathways involved in disease mechanisms. The trifluoromethyl group is particularly noted for enhancing metabolic stability and lipophilicity, which can improve interaction with biological targets. This compound has been investigated for its potential in disrupting cellular processes, including:
- Antimicrobial Activity : It shows promise against various microbial strains.
- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.
Structure-Activity Relationship (SAR)
The presence of halogen atoms and the trifluoromethyl group significantly influences the biological activity of this compound. Comparative studies with structurally similar compounds reveal insights into how these modifications affect potency and selectivity.
| Compound Name | Key Features |
|---|---|
| 4-Chloro-8-(trifluoromethyl)quinoline | Lacks iodine; focuses on trifluoromethyl effects |
| 6-Iodo-8-(trifluoromethyl)quinoline | Lacks chlorine; retains trifluoromethyl group |
| 4-Chloro-6-iodoquinoline | No trifluoromethyl group; simpler reactivity |
The unique combination of substituents in this compound allows it to exhibit distinct chemical properties compared to its analogs, potentially enhancing its efficacy against specific biological targets .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, though it was less effective against Gram-negative strains due to their robust outer membranes. For instance, when tested against Staphylococcus epidermidis, the compound exhibited lower IC50 values compared to standard antibiotics .
Anticancer Research
In vitro studies have shown that this compound may inhibit the proliferation of cancer cells. One study reported that this compound effectively reduced cell viability in non-small cell lung cancer (NSCLC) models, suggesting its potential as an anticancer agent . The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Potential
The anti-inflammatory effects of quinoline derivatives have also been explored. In a study assessing nitric oxide production in RAW 264.7 macrophages, compounds similar to this compound showed significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 expression, indicating their potential for treating inflammatory diseases .
Q & A
Basic: What are the optimal synthetic routes for 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?
Methodological Answer:
Key synthetic strategies involve halogenation and trifluoromethylation of quinoline scaffolds. A reported method for analogous compounds uses cyclopropyl acetylene with Zn(II) catalysts in toluene at 50°C, followed by purification via silica gel chromatography (hexane/ethyl acetate) to achieve ~65% yield . Alternative routes employ sequential halogenation: for example, chlorination with POCl₃ under reflux conditions (70–80°C) after introducing the trifluoromethyl group via Ullmann-type coupling, yielding 72% . Optimization factors include:
- Catalyst selection : Zn(II) or Cu(I) for cross-coupling reactions.
- Temperature control : Halogenation requires precise heating (50–80°C) to avoid side products.
- Purification : Gradient elution in column chromatography improves separation of halogenated intermediates .
Basic: How can purification and characterization challenges be addressed for halogenated quinoline derivatives?
Methodological Answer:
- Purification : Use high-purity solvents (e.g., anhydrous ethyl acetate) and silica gel with tailored pore sizes. For persistent impurities, recrystallization in ethanol/water mixtures enhances purity .
- Characterization : Combine ¹H/¹³C NMR (to confirm substitution patterns), high-resolution mass spectrometry (HRMS) for exact mass verification, and X-ray crystallography for unambiguous structural assignment. For example, crystallographic refinement with SHELXL software resolves ambiguities in halogen positioning .
Basic: What spectroscopic techniques are critical for confirming the regioselectivity of iodination?
Methodological Answer:
- ¹H NMR : Diagnostic shifts for protons adjacent to iodine (e.g., deshielding at δ 8.5–9.0 ppm in quinoline systems).
- X-ray crystallography : Definitive determination of iodine placement in the crystal lattice (e.g., C–I bond lengths ~2.09 Å) .
- IR spectroscopy : C–I stretching vibrations (~500 cm⁻¹) confirm successful iodination .
Advanced: How can structural ambiguities in halogenated quinolines be resolved using crystallographic data?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : SHELXL’s twin refinement tools (TWIN/BASF commands) address twinning in crystals with heavy atoms like iodine .
- Validation : Cross-check thermal displacement parameters (Ueq) and residual density maps to confirm halogen positions. For example, a study resolved a 0.2 Å positional discrepancy in a chloro-substituted quinoline using iterative refinement cycles .
Advanced: How can computational models predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Optimize ground-state geometries (B3LYP/6-31G*) to assess electrophilicity at C-4 (chloro) vs. C-6 (iodo). Iodo groups show lower activation energy for Suzuki coupling due to larger atomic radius and polarizability .
- Docking studies : Simulate steric effects of the trifluoromethyl group on catalyst approach (e.g., Pd(PPh₃)₄). Results suggest C-6 iodine is more accessible than C-8 for coupling .
Advanced: How should discrepancies in reported biological activity data be analyzed?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., Plasmodium falciparum 3D7 strain vs. Dd2 strain for antimalarial activity).
- Metabolite profiling : LC-MS/MS detects degradation products (e.g., dehalogenation under physiological pH) that may reduce efficacy .
- Contradiction example : A study reported this compound as inactive against Mycobacterium tuberculosis (MIC > 128 µg/mL), while a structural analog showed MIC = 16 µg/mL. This highlights the need to evaluate substituent effects on membrane permeability .
Advanced: What strategies mitigate regioselectivity issues during halogenation?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., phthalimido at C-8) to steer iodination to C-6 .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic attack at electron-deficient positions.
- Catalytic systems : Pd(OAc)₂ with N-heterocyclic carbenes (NHCs) enhances selectivity in Ullmann couplings .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- Stability studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks). HPLC monitoring revealed <5% degradation at pH 7.4 but 20% at pH 2.0, suggesting gastric instability .
- Storage recommendations : Store at -20°C in amber vials under argon to prevent photolytic deiodination and hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
